2-Aminopyrimidin-4-carbonitril

Übersicht

Beschreibung

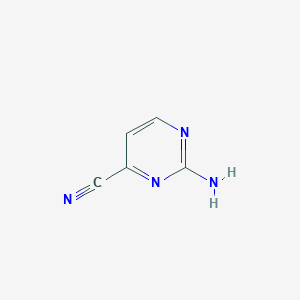

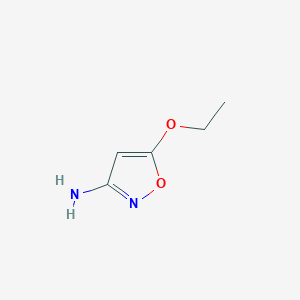

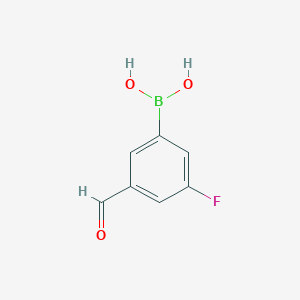

2-Aminopyrimidine-4-carbonitrile is a pyrimidine derivative . It has a molecular formula of C5H4N4 and a molecular weight of 120.11 g/mol . It is used for research purposes.

Synthesis Analysis

The synthesis of 2-Aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A specific method involves the reduction of 2,4-diaminopyrimidine-5-carbonitrile to synthesize 2,4-diaminopyrimidine-5-carbaldehyde .Molecular Structure Analysis

The molecular structure of 2-Aminopyrimidine-4-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

2-Aminopyrimidine derivatives have been synthesized via various methods, including 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminopyrimidine-4-carbonitrile include a predicted density of 1.34±0.1 g/cm3, a melting point of 222 °C (decomp), and a boiling point of 387.9±34.0 °C .Wissenschaftliche Forschungsanwendungen

Synthese von kondensierten Pyrimidinen

2-Aminopyrimidin-4-carbonitril: ist ein wichtiger Vorläufer bei der Synthese verschiedener kondensierter Pyrimidine, bei denen ein Pyrimidinring an einen anderen aromatischen oder heteroaromatischen Ring gebunden ist . Diese Strukturen sind aufgrund ihres Vorkommens in zahlreichen biologisch aktiven Verbindungen von Bedeutung. Die Syntheseverfahren beinhalten häufig Reaktionen mit Aldehyden und Ketonen, um komplexe Moleküle wie Pyrido[2,3-d]pyrimidine und Thieno[2,3-d]pyrimidine aufzubauen, die in der medizinischen Chemie Anwendung finden.

Entzündungshemmende Mittel

Pyrimidinderivate, einschließlich der aus This compound synthetisierten, wurden auf ihre entzündungshemmenden Eigenschaften untersucht . Sie wirken durch Hemmung der Expression und Aktivität bestimmter Entzündungsmediatoren wie Prostaglandin E2 und Tumornekrosefaktor-α. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.

Adenosinrezeptor-Antagonisten

Die Verbindung wurde verwendet, um die Struktur von 2-Amino-4,6-Diarylpyrimidin-5-carbonitrilen als potenten und selektiven A1-Antagonisten zu optimieren . Diese Antagonisten können adenosinerge Signalwege regulieren und bieten therapeutisches Potenzial für Erkrankungen wie Herzfunktionsstörungen, neurologische Erkrankungen und Schmerzmanagement.

β-Glucuronidase-Inhibitoren

This compound: Derivate wurden auf ihre Fähigkeit zur Hemmung von β-Glucuronidase, einem Enzym, das an verschiedenen Krankheiten beteiligt ist, untersucht . Inhibitoren dieses Enzyms können zur Behandlung von Krebs und anderen Erkrankungen eingesetzt werden, bei denen β-Glucuronidase eine Rolle beim Krankheitsverlauf spielt.

Wirkmechanismus

Target of Action

2-Aminopyrimidine-4-carbonitrile is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines, in general, are known to exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines can affect the canonical cyclic adenosine monophosphate pathway .

Pharmacokinetics

Some pharmacokinetic parameters of related 2-amino-4,6-disubstituted-pyrimidine derivatives have been preliminarily evaluated .

Result of Action

Pyrimidines are known to exhibit potent anti-inflammatory effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Aminopyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with adenosine receptors, particularly A1 and A2A receptors, which are involved in numerous physiological processes such as cardiac function, neuronal activity, and pain modulation . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

The effects of 2-Aminopyrimidine-4-carbonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with adenosine receptors can alter cyclic adenosine monophosphate (cAMP) levels within cells, impacting various downstream signaling pathways . Additionally, it has been shown to affect the expression of genes involved in inflammatory responses and cellular stress .

Molecular Mechanism

At the molecular level, 2-Aminopyrimidine-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as adenosine receptors, leading to either inhibition or activation of these targets . This binding can result in changes in gene expression, particularly genes involved in inflammatory and stress responses. Furthermore, it can modulate enzyme activity, either enhancing or inhibiting their function depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopyrimidine-4-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to 2-Aminopyrimidine-4-carbonitrile has been associated with sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2-Aminopyrimidine-4-carbonitrile vary with different dosages in animal models. At lower doses, it can modulate physiological processes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including alterations in cardiac and neuronal function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .

Metabolic Pathways

2-Aminopyrimidine-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s metabolism is crucial for its biological activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Aminopyrimidine-4-carbonitrile is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 2-Aminopyrimidine-4-carbonitrile is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its subcellular distribution.

Eigenschaften

IUPAC Name |

2-aminopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTOJHBUFJPGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587384 | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36314-98-4 | |

| Record name | 2-Amino-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)